Cas no 958804-40-5 (3,4-Dichloro-2-nitro-benzenamine)

3,4-Dichloro-2-nitro-benzenamine is a chlorinated nitroaniline derivative with the molecular formula C₆H₄Cl₂N₂O₂. This compound is characterized by the presence of two chlorine substituents and a nitro group on the benzene ring, which impart distinct reactivity and utility in synthetic chemistry. It serves as a versatile intermediate in the preparation of agrochemicals, pharmaceuticals, and dyes, owing to its electron-withdrawing properties and ability to undergo further functionalization. The compound's stability under standard conditions and well-defined structural features make it suitable for precise chemical transformations. Its purity and consistent performance are critical for applications requiring high selectivity in organic synthesis.
3,4-Dichloro-2-nitro-benzenamine structure
958804-40-5 structure
Product Name:3,4-Dichloro-2-nitro-benzenamine
CAS No:958804-40-5
MF:C6H4Cl2N2O2
MW:207.014159202576
MDL:MFCD07787518
CID:2950389
PubChem ID:183105
Update Time:2025-10-15

3,4-Dichloro-2-nitro-benzenamine Chemical and Physical Properties

Names and Identifiers

    • 3,4-二氯-2-硝基苯胺
    • 3,4-dichloro-2-nitroaniline
    • Aniline, 3,4-dichloro-2-nitro-
    • 3,4-Dichloro-2-nitro-benzenamine
    • A909427
    • MFCD07787518
    • SCHEMBL9703411
    • DTXSID10157579
    • AKOS027439195
    • 132429-81-3
    • 958804-40-5
    • SB77349
    • AS-11022
    • MDL: MFCD07787518
    • Inchi: 1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2
    • InChI Key: GTCVNPULEBIHMP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1[N+](=O)[O-])N)Cl

Computed Properties

  • Exact Mass: 205.9649828Da
  • Monoisotopic Mass: 205.9649828Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 71.8

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3,4-Dichloro-2-nitro-benzenamine Suppliers

Amadis Chemical Company Limited
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(CAS:958804-40-5)3,4-Dichloro-2-nitro-benzenamine
Order Number:A1194510
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:24
Price ($):429.0
Email:sales@amadischem.com

Additional information on 3,4-Dichloro-2-nitro-benzenamine

Introduction to 3,4-Dichloro-2-nitro-benzenamine (CAS No. 958804-40-5)

3,4-Dichloro-2-nitro-benzenamine, identified by its Chemical Abstracts Service (CAS) number 958804-40-5, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its nitro and chloro substituents on a benzene ring with an amine group at the second position, has garnered attention due to its versatile reactivity and potential applications in the development of novel chemical entities.

The structural motif of 3,4-Dichloro-2-nitro-benzenamine makes it a valuable building block for further functionalization. The presence of both electron-withdrawing nitro and electron-donating amine groups creates a unique electronic environment that influences its chemical behavior. This balance allows for selective reactions at various positions on the aromatic ring, making it a preferred candidate for synthetic chemists aiming to construct complex molecular architectures.

In recent years, the pharmaceutical industry has shown increasing interest in derivatives of nitroaromatic compounds due to their broad spectrum of biological activities. 3,4-Dichloro-2-nitro-benzenamine has been explored as a precursor in the synthesis of pharmacologically active molecules. Its nitro group can be reduced to an amine or converted into other functional groups, such as hydroxyl or carboxyl, depending on the desired outcome. This flexibility is particularly useful in drug discovery efforts where structural modifications can fine-tune biological activity.

One of the most compelling aspects of 3,4-Dichloro-2-nitro-benzenamine is its role in the development of novel antimicrobial agents. The nitro group is known to exhibit bioactivity against certain bacterial strains, and combining it with chloro and amine substituents can enhance this effect. Current research is focused on identifying new derivatives of this compound that exhibit improved efficacy against resistant bacterial pathogens while maintaining low toxicity profiles.

The synthesis of 3,4-Dichloro-2-nitro-benzenamine typically involves multi-step organic reactions starting from commercially available aromatic precursors. The process often begins with nitration followed by chlorination and subsequent amination. Advances in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing waste and improving yields. These innovations are crucial for large-scale production and ensure that the compound remains accessible for research purposes.

The electronic properties of 3,4-Dichloro-2-nitro-benzenamine also make it relevant in materials science applications. The nitro group contributes to strong absorption in the visible spectrum, making it a candidate for use in dyes or light-harvesting materials. Additionally, its ability to participate in π-stacking interactions with other aromatic compounds suggests potential applications in molecular recognition systems or as a component in supramolecular chemistry.

In academic research, 3,4-Dichloro-2-nitro-benzenamine has been employed as a model substrate for studying reaction mechanisms involving electrophilic aromatic substitution and metal-catalyzed transformations. Its well-defined structure allows researchers to probe the effects of different reaction conditions on regioselectivity and yield. Such studies contribute to a deeper understanding of organic chemistry principles and inform the development of more efficient synthetic strategies.

The safety profile of 3,4-Dichloro-2-nitro-benzenamine is another critical consideration in its application. While not classified as hazardous under normal conditions, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves and safety goggles is recommended during handling, and work should be conducted in well-ventilated areas or under fume hoods to prevent inhalation exposure.

Future directions in the study of 3,4-Dichloro-2-nitro-benzenamine include exploring its potential as an intermediate in agrochemical synthesis. The structural features present in this compound make it a promising candidate for developing novel pesticides with enhanced environmental compatibility. By replacing traditional halogenated aromatic compounds with more sustainable alternatives, researchers aim to reduce the ecological impact of agricultural practices without compromising efficacy.

Collaborative efforts between academia and industry are essential for maximizing the utility of 3,4-Dichloro-2-nitro-benzenamine. Such partnerships can accelerate the translation of laboratory findings into commercial products while ensuring that safety and regulatory requirements are met. As our understanding of molecular interactions grows, new applications for this compound are likely to emerge, further solidifying its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:958804-40-5)3,4-Dichloro-2-nitro-benzenamine
A1194510
Purity:99%
Quantity:1g
Price ($):429.0
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